molecular formula C17H21N3O4 B2970554 3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021261-95-9

3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2970554
CAS RN: 1021261-95-9
M. Wt: 331.372
InChI Key: SWUIWVRQKOKIRJ-UHFFFAOYSA-N
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Description

“3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic compound. It is related to a class of compounds known as spirohydantoins . These compounds have been studied for their potential pharmacological activity, particularly as anticonvulsant agents .


Synthesis Analysis

The synthesis of similar compounds involves a series of chemical reactions including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The synthesis process is designed to be simple, fast, and cost-effective, with high yields and no further purification needed .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a spiro configuration (a bicyclic molecule with one atom shared between the two rings) and multiple functional groups . The structure–activity relationship (SAR) for these types of compounds is often studied to better understand their pharmacological activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step processes that include reactions such as N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and O-acylation . The specific reactivity of the compound is due to the more activated N-3 position with the two neighboring activating carbonyl groups .

Scientific Research Applications

Antimicrobial and Detoxification Applications

A study by Ren et al. (2009) synthesized a new N-halamine precursor bonded onto cotton fabrics, demonstrating significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. This research highlights the potential of N-halamine coated materials, including compounds related to the specified chemical structure, for antimicrobial and detoxification applications, particularly in creating safer and cleaner environments (Ren et al., 2009).

Structural Analysis and Crystallography

Rohlíček et al. (2010) focused on the crystal structure of a compound related to the specified chemical, shedding light on its molecular configuration and interactions. Such structural analyses are crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in various scientific and industrial contexts (Rohlíček et al., 2010).

Therapeutic Research Applications

Research by Váchal et al. (2012) discovered triazaspirodecanediones as a structural class of pan-inhibitors for the treatment of anemia, illustrating the therapeutic potential of compounds with similar structures. This discovery is particularly significant for developing new treatments for diseases associated with hypoxia-inducible factors, such as anemia, showcasing the medicinal chemistry applications of these compounds (Váchal et al., 2012).

Synthesis and Chemical Characterization

Ghochikyan et al. (2016) presented an efficient synthesis of triazole-containing spiro dilactones, demonstrating the versatility and reactivity of spirocyclic compounds in creating multifunctional structures with potential applications in material science and drug development (Ghochikyan et al., 2016).

Mechanism of Action

Future Directions

The future directions for research on this compound could involve further exploration of its pharmacological activity, particularly in relation to its potential anticonvulsant properties . Additionally, improvements in the synthesis process could be explored to increase yield and reduce cost .

properties

IUPAC Name

3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-12(24-13-6-4-3-5-7-13)14(21)20-10-8-17(9-11-20)15(22)19(2)16(23)18-17/h3-7,12H,8-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUIWVRQKOKIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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